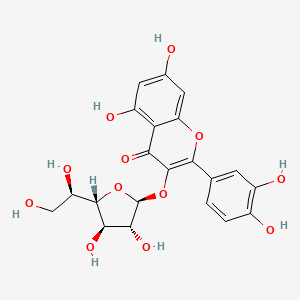
Isohyperoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohyperoside is a natural product found in Rhododendron dauricum with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antioxidant Properties
Isohyperoside exhibits potent antioxidant effects, which are crucial in protecting cells from oxidative stress. Research indicates that this compound can significantly reduce cellular damage caused by reactive oxygen species (ROS). A study demonstrated that this compound effectively protects H9c2 cardiomyoblasts from hydrogen peroxide-induced injury by reducing lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity .
Cardioprotective Effects
The cardioprotective properties of this compound have been documented, showing its ability to mitigate oxidative damage in cardiac cells. The compound has been found to restore cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent for cardiovascular diseases .
Anti-inflammatory Effects
this compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and pathways, thus reducing inflammation in various tissues .
Potential Therapeutic Applications
Diabetes Management
Research highlights the role of this compound in managing diabetes through its impact on glucose metabolism. As a phenolic compound, it enhances insulin sensitivity and regulates blood glucose levels. Recent studies suggest that this compound can be integrated into dietary strategies aimed at improving glucose homeostasis and preventing diabetes-related complications .
Cancer Treatment
this compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells while sparing normal cells. Its selective cytotoxicity against various cancer cell lines positions it as a potential adjunct therapy in oncology .
Food Science Applications
Functional Food Ingredient
Due to its health benefits, this compound is being explored as a functional food ingredient. Its antioxidant and anti-inflammatory properties make it suitable for incorporation into dietary supplements and health foods aimed at promoting overall wellness and disease prevention .
Extraction and Purification Techniques
Recent advancements in extraction technologies have improved the yield and purity of this compound from natural sources. Techniques such as green extraction methods are being developed to enhance the sustainability of obtaining this compound from agricultural by-products, thereby adding value to waste materials .
Comparative Analysis with Related Compounds
| Compound | Antioxidant Activity | Cardioprotective Effect | Anti-inflammatory Effect | IC50 Value (µM) |
|---|---|---|---|---|
| This compound | High | Significant | Moderate | 0.0002 |
| Hyperoside | Moderate | Moderate | Low | 0.0008 |
| Isoquercitrin | Moderate | Significant | Moderate | 0.0017 |
Eigenschaften
CAS-Nummer |
35589-21-0 |
|---|---|
Molekularformel |
C21H20O12 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2/t12-,16-,17-,19+,21+/m1/s1 |
InChI-Schlüssel |
OPJZLUXFQFQYAI-KHPGOBPMSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O |
Key on ui other cas no. |
35589-21-0 |
Synonyme |
isohyperoside isohyperoside acetate isohyperoside, (alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















